![molecular formula C14H18N2O5 B6501773 N'-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-N-ethylethanediamide CAS No. 1396798-87-0](/img/structure/B6501773.png)
N'-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-N-ethylethanediamide
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Description
The compound contains a benzodioxole group, which is a type of aromatic ether that consists of a benzene ring fused to a 1,3-dioxole . It also contains an ethanediamide group, which is a type of amide. Amides are derivatives of carboxylic acids where the hydroxyl group has been replaced by an amine or substituted amine .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzodioxole and ethanediamide functional groups. The benzodioxole group is a planar, aromatic system, which could contribute to the overall stability of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the benzodioxole and ethanediamide groups. The benzodioxole group might undergo electrophilic aromatic substitution reactions, while the ethanediamide group might participate in typical amide reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the benzodioxole group could contribute to its aromaticity and stability, while the ethanediamide group could influence its polarity and hydrogen bonding capabilities .Safety and Hazards
Future Directions
properties
IUPAC Name |
N'-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-N-ethyloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O5/c1-3-15-12(17)13(18)16-7-14(2,19)9-4-5-10-11(6-9)21-8-20-10/h4-6,19H,3,7-8H2,1-2H3,(H,15,17)(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOKHBONLBNIKAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(=O)NCC(C)(C1=CC2=C(C=C1)OCO2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-N2-ethyloxalamide |
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